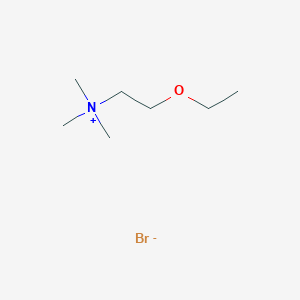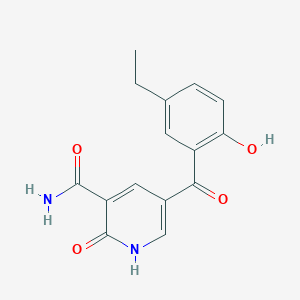
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an amino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-substituted cyclohexylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-((3-Aminopropyl)amino)cyclohexan-1-ol: This is the enantiomer of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol and has similar chemical properties but different biological activities.
Cyclohexanol: Lacks the amino group and has different reactivity and applications.
Cyclohexylamine: Lacks the hydroxyl group and has different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and interactions with biological targets.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
(1S,2S)-2-(3-aminopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-6-3-7-11-8-4-1-2-5-9(8)12/h8-9,11-12H,1-7,10H2/t8-,9-/m0/s1 |
Clé InChI |
WPSGHTTZHKQNFI-IUCAKERBSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)NCCCN)O |
SMILES canonique |
C1CCC(C(C1)NCCCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)

![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)




![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)

